molecular formula C38H57N7O8 B3203927 Difelikefalin acetate CAS No. 1024829-44-4

Difelikefalin acetate

カタログ番号: B3203927
CAS番号: 1024829-44-4
分子量: 739.9 g/mol
InChIキー: MZWHRPKAHCWTOI-KGURMGBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Difelikefalin acetate is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the crude difelikefalin is purified using preparative high-performance liquid chromatography (HPLC). The final product is obtained through salt exchange and lyophilization, resulting in a pure amorphous solid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The synthesis is conducted under sterile conditions, and the product is sterile filtered and tested for endotoxins before being released for clinical use .

化学反応の分析

Types of Reactions

Difelikefalin acetate primarily undergoes peptide bond formation during its synthesis. It does not undergo significant chemical transformations under physiological conditions, as it is designed to be stable and resistant to metabolic degradation .

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like piperidine . The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the peptide bonds.

Major Products Formed

The major product formed during the synthesis of this compound is the peptide itself. Minimal metabolism occurs in vivo, with the parent compound representing over 99% of the systemic circulation .

科学的研究の応用

Therapeutic Applications

1. Treatment of CKD-Associated Pruritus:

  • Difelikefalin is specifically approved for treating moderate-to-severe pruritus in patients with CKD on hemodialysis. Approximately 20% to 40% of these patients experience significant itching, which can severely impact their quality of life .
  • Clinical trials, notably the KALM-1 and KALM-2 studies, demonstrated that difelikefalin significantly reduced itch intensity compared to placebo. In these studies, around 51% of patients treated with difelikefalin achieved at least a 3-point reduction in their Worst Itching Intensity Numerical Rating Scale (WI-NRS) scores at 12 weeks .

2. Mechanism of Action:

  • The drug's mechanism involves the activation of KORs primarily located in the peripheral nervous system. This action helps modulate itch signals without the adverse effects typically associated with mu opioid receptor activation .

Clinical Efficacy and Safety Profile

Clinical Trials:

  • KALM-1 and KALM-2 Trials: These pivotal Phase 3 trials included over 1,400 hemodialysis patients and assessed the safety and efficacy of difelikefalin over a period of up to 64 weeks. Results indicated a statistically significant improvement in both itch intensity and quality of life measures compared to placebo .
Trial NamePatient PopulationDurationKey Findings
KALM-1378 hemodialysis patients12 weeks52% achieved ≥3-point improvement in WI-NRS
KALM-2473 hemodialysis patients12 weeks50% achieved ≥3-point improvement in WI-NRS

Safety Profile:

  • Difelikefalin has shown an acceptable safety profile with limited adverse effects. Common side effects include mild gastrointestinal symptoms and transient changes in blood pressure. Importantly, there have been no reports of severe respiratory depression or significant CNS effects .

生物活性

Difelikefalin acetate, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile, particularly in managing chronic pruritus associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on recent studies.

Difelikefalin operates primarily through the activation of KORs located on peripheral sensory neurons and immune cells. Unlike traditional opioid agonists that act centrally, difelikefalin's action is peripheral, which significantly reduces the risk of central nervous system (CNS) side effects such as respiratory depression and addiction. Its unique peptidic structure enhances its selectivity for KORs while limiting CNS penetration due to its hydrophilic nature and low membrane permeability .

Pharmacokinetics

The pharmacokinetic profile of difelikefalin has been extensively studied. Key findings include:

  • Absorption and Distribution : After intravenous administration, difelikefalin reaches peak plasma concentrations within approximately 5 minutes. In healthy subjects, it has a mean plasma half-life of about 2.6 hours, whereas in patients undergoing hemodialysis (HD), this extends to approximately 38 hours due to altered clearance mechanisms .
  • Excretion : In healthy individuals, around 80.5% of the administered dose is excreted in urine, while in HD patients, fecal elimination predominates . Notably, difelikefalin is not significantly metabolized by cytochrome P450 enzymes, indicating a low potential for drug-drug interactions .

Clinical Efficacy

Difelikefalin has demonstrated significant efficacy in reducing pruritus in patients with CKD undergoing hemodialysis. A randomized controlled trial involving 174 patients revealed:

  • Primary Endpoint : A significant reduction in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) scores at week 8 compared to placebo (P = 0.002). The mean baseline WI-NRS score was 6.8, with a least-squares mean change of -3.2 for all difelikefalin doses combined .
  • Secondary Endpoints : Improvements were also noted in itch-related quality of life measures such as the Skindex-10 questionnaire and sleep disturbance scores . The results indicated that 51.1% of patients receiving difelikefalin achieved a clinically meaningful reduction in itch intensity compared to 35.2% in the placebo group (P < 0.001) .

Table: Clinical Trial Results Summary

EndpointPlacebo (n=45)Difelikefalin 0.5 mg/kg (n=44)Difelikefalin 1.0 mg/kg (n=41)Difelikefalin 1.5 mg/kg (n=44)All Difelikefalin Combined (n=129)
Baseline WI-NRS Score6.8 ± 1.57.1 ± 1.46.7 ± 1.56.7 ± 1.46.8 ± 1.4
LS Mean Change from Baseline at Week 8--3.8 ± 0.4-2.8 ± 0.4-3.2 ± 0.4-3.2 ± 0.2
Difference vs Placebo--1.8 ± 0.5-0.8 ± 0.5-1.2 ± 0.5-

Safety Profile

Difelikefalin exhibits a favorable safety profile compared to traditional opioid therapies:

  • Adverse Effects : Common treatment-emergent adverse events included diarrhea, dizziness, nausea, and somnolence; however, these were generally mild to moderate in severity . Importantly, difelikefalin does not induce respiratory depression or significant abuse potential due to its selective action on KORs without affecting mu-opioid receptors .
  • Long-term Studies : In long-term extension studies involving over 1,400 patients treated for up to 64 weeks, difelikefalin maintained its efficacy and safety profile without significant increases in adverse events .

特性

IUPAC Name

acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWHRPKAHCWTOI-KGURMGBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024829-44-4
Record name Difelikefalin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFELIKEFALIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin acetate
Reactant of Route 2
Reactant of Route 2
Difelikefalin acetate
Reactant of Route 3
Difelikefalin acetate
Reactant of Route 4
Difelikefalin acetate
Reactant of Route 5
Difelikefalin acetate
Reactant of Route 6
Difelikefalin acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。